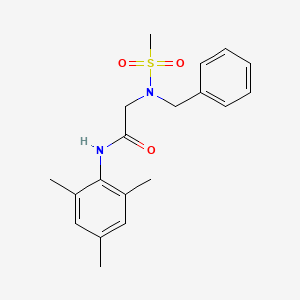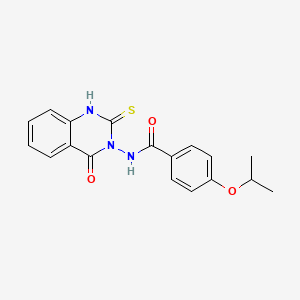![molecular formula C18H26N4O B4628962 N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)
N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures similar to the compound , often involves complex reactions designed to introduce specific functional groups that confer desired biological activities. For example, Zarrinmayeh et al. (1998) explored the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, highlighting the methodological approaches in creating compounds with potential therapeutic effects (Zarrinmayeh et al., 1998).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets. The study by Shim et al. (2002) on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor provides insight into the importance of conformational analysis and how structural features affect binding affinity and activity (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions and properties, including reactivity with various agents and stability under different conditions, are essential for the development of pharmaceutical agents. The process described by Kamiński et al. (2015) for creating new hybrid anticonvulsants showcases the chemical versatility and potential for modification in benzimidazole derivatives (Kamiński et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, influence the compound's formulation and delivery. Argentini et al. (1998) discuss the synthesis and characterization of a carboranyl derivative, providing an example of how physical properties are tailored for specific applications, such as boron neutron capture therapy (Argentini et al., 1998).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity with biological macromolecules, is crucial for predicting the behavior of these compounds in biological systems. The work by Al-Hourani et al. (2016) on the synthesis and bioassay of a tetrazole derivative as a cyclooxygenase-2 inhibitor highlights the importance of chemical properties in determining biological activity (Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticonvulsant Agents
A study by Kamiński et al. (2015) detailed the design, synthesis, and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds showed promising protection in preclinical seizure models, highlighting their potential as antiepileptic drugs Kamiński et al., 2015.
Corrosion Inhibition
Steel Corrosion Inhibitors
Yadav et al. (2016) conducted electrochemical, thermodynamic, and quantum chemical studies on synthesized benzimidazole derivatives, demonstrating their efficacy as corrosion inhibitors for N80 steel in hydrochloric acid. This research provides insights into the application of such compounds in protecting industrial materials Yadav et al., 2016.
Antimicrobial and Antifungal Activities
Pathogen Inhibition in Agriculture
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. This highlights the potential agricultural applications of these compounds in disease control Vinaya et al., 2009.
Anticancer Agents
Oxadiazole Derivatives for Cancer Treatment
Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. Some compounds exhibited strong anticancer activity, underscoring the therapeutic potential of such derivatives Rehman et al., 2018.
Propiedades
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-4-18(23)19-14-5-6-16-15(11-14)20-17(21(16)3)12-22-9-7-13(2)8-10-22/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCDOZJVNEZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCC(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B4628889.png)
![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)
![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)